An In-Depth Technical Guide to 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole, a key intermediate in the synthesis of various biologically active molecules. We will delve into its chemical properties, a detailed synthetic pathway, reactivity, and its significant role in medicinal chemistry, particularly in the development of histamine receptor antagonists.
Introduction: The Strategic Importance of a Versatile Building Block
4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole, with CAS Number 132287-55-9, is a heterocyclic compound featuring a trityl-protected imidazole ring and a reactive chloroethyl side chain. The strategic placement of these functional groups makes it a valuable building block in multi-step organic synthesis. The bulky triphenylmethyl (trityl) group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. The 2-chloroethyl group, in turn, provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functionalities and the construction of more complex molecular architectures.
Imidazole derivatives are of immense interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihistaminic properties. This guide will illuminate the specific utility of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole as a precursor in the synthesis of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-(2-Chloroethyl)-1-(triphenylmethyl)-1H-imidazole are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁ClN₂ | PubChem[1] |
| Molecular Weight | 372.9 g/mol | PubChem[1] |
| CAS Number | 132287-55-9 | PubChem[1] |
| Appearance | Detailed in specifications (likely a solid) | Taizhou Zhenyu Biotech Co.,LTD[2] |
| Purity | ≥98% (typical) | Taizhou Zhenyu Biotech Co.,LTD[2] |
| XLogP3-AA | 5.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Synthesis and Purification: A Multi-Step Approach
